2-Ethyl-3-methylbutan-1-ol
Overview
Description
2-Ethyl-3-methylbutan-1-ol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its clear, colorless appearance and is used in various industrial and scientific applications.
Mechanism of Action
Mode of Action
The interaction of alcohols with biological targets usually involves the formation of hydrogen bonds. The hydroxyl group (-OH) in the alcohol molecule can form hydrogen bonds with other molecules, disrupting their normal function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of alcohols can vary depending on many factors. In general, small alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. They are primarily metabolized in the liver and excreted in the urine .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific alcohol and biomolecule involved .
Cellular Effects
Alcohols can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Alcohols can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the hydroformylation of alkenes, followed by hydrogenation. This process typically requires the use of catalysts such as rhodium or cobalt complexes under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via the oxo process, which involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Ethyl-3-methylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: This compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Isoamyl alcohol (3-Methylbutan-1-ol): Similar in structure but differs in the position of the methyl group.
2-Methyl-1-butanol: Another isomer with a different arrangement of carbon atoms.
2-Ethyl-1-butanol: Similar in structure but with a different position of the ethyl group.
Uniqueness: 2-Ethyl-3-methylbutan-1-ol is unique due to its specific arrangement of carbon atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-ethyl-3-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFFPTMSBXBVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305587 | |
Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32444-34-1 | |
Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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